molecular formula C17H23F3N2O2 B14865347 3-(4-Trifluoromethyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

3-(4-Trifluoromethyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B14865347
M. Wt: 344.37 g/mol
InChI Key: DMWUFNYGYULKMY-UHFFFAOYSA-N
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Description

®-3-(4-TRIFLUOROMETHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a complex organic compound that features a trifluoromethyl group, a benzyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-TRIFLUOROMETHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyl Intermediate: The benzyl intermediate is synthesized by reacting 4-trifluoromethylbenzyl chloride with piperazine under basic conditions.

    Introduction of the Carboxylic Acid Group: The benzyl intermediate is then reacted with a carboxylic acid derivative, such as tert-butyl chloroformate, to introduce the carboxylic acid group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-TRIFLUOROMETHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents such as sodium azide and potassium cyanide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

®-3-(4-TRIFLUOROMETHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of ®-3-(4-TRIFLUOROMETHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(4-METHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER: Similar structure but with a methyl group instead of a trifluoromethyl group.

    ®-3-(4-CHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER: Similar structure but with a chloro group instead of a trifluoromethyl group.

    ®-3-(4-FLUORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER: Similar structure but with a fluoro group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in ®-3-(4-TRIFLUOROMETHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.

Properties

Molecular Formula

C17H23F3N2O2

Molecular Weight

344.37 g/mol

IUPAC Name

tert-butyl 3-[[4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-9-8-21-14(11-22)10-12-4-6-13(7-5-12)17(18,19)20/h4-7,14,21H,8-11H2,1-3H3

InChI Key

DMWUFNYGYULKMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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